molecular formula C22H23NO6 B12848831 3-Hydroxy-2,9,10-trimethoxy-13-methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium formate

3-Hydroxy-2,9,10-trimethoxy-13-methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium formate

Cat. No.: B12848831
M. Wt: 397.4 g/mol
InChI Key: YURUABPZYMIZER-UHFFFAOYSA-N
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Description

3-Hydroxy-2,9,10-trimethoxy-13-methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium formate is a complex organic compound with a unique structure that includes multiple methoxy groups and a hydroxy group. This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2,9,10-trimethoxy-13-methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium formate typically involves multiple steps, including the formation of the isoquinoline core and subsequent functionalization with methoxy and hydroxy groups. Common synthetic routes may include:

    Formation of Isoquinoline Core: This can be achieved through Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the isoquinoline ring.

    Methoxylation: Introduction of methoxy groups can be done using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

    Hydroxylation: The hydroxy group can be introduced through selective oxidation reactions using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2,9,10-trimethoxy-13-methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium formate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to remove the methoxy groups or reduce the isoquinoline ring using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), methyl iodide (CH3I)

Major Products

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of demethylated or reduced isoquinoline derivatives

    Substitution: Formation of various substituted isoquinoline derivatives

Scientific Research Applications

3-Hydroxy-2,9,10-trimethoxy-13-methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium formate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-cancer and anti-microbial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,9,10-trimethoxy-13-methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium formate involves its interaction with various molecular targets. The compound may inhibit enzymes or interact with cellular receptors, leading to its observed biological effects. For example, it may inhibit tubulin polymerization, leading to anti-cancer activity, or interact with microbial enzymes, resulting in anti-microbial effects.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-1,5,6-trimethoxy-2-methyl-9,10-anthraquinone: Known for its anti-tumor activity.

    2,9,10-Trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-3-ol: An alkaloid with various biological activities.

Uniqueness

3-Hydroxy-2,9,10-trimethoxy-13-methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium formate is unique due to its specific combination of methoxy and hydroxy groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C22H23NO6

Molecular Weight

397.4 g/mol

IUPAC Name

2,9,10-trimethoxy-13-methyl-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-3-ol;formate

InChI

InChI=1S/C21H21NO4.CH2O2/c1-12-14-5-6-18(24-2)21(26-4)16(14)11-22-8-7-13-9-17(23)19(25-3)10-15(13)20(12)22;2-1-3/h5-6,9-11H,7-8H2,1-4H3;1H,(H,2,3)

InChI Key

YURUABPZYMIZER-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=C(C2=C[N+]3=C1C4=CC(=C(C=C4CC3)O)OC)OC)OC.C(=O)[O-]

Origin of Product

United States

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